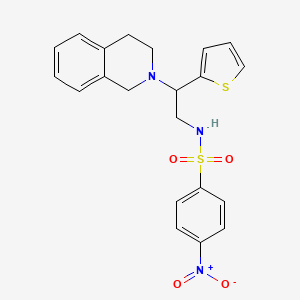![molecular formula C13H22Cl2N2 B2681382 Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride CAS No. 105479-10-5](/img/structure/B2681382.png)
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is a chemical compound with the formula C13H22Cl2N2 and a molecular weight of 277.23 . It is used in various chemical reactions and is available for bulk manufacturing, sourcing, and procurement .
Synthesis Analysis
The synthesis of compounds similar to Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride consists of a benzyl group attached to a pyrrolidin-1-yl ethyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The pyrrolidine ring in Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride has a molecular weight of 277.23 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.Scientific Research Applications
- Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride belongs to the pyrrolidine family, which is a versatile scaffold for designing biologically active compounds . Researchers have explored its potential as a pharmacophore due to its sp3-hybridization, stereogenicity, and non-planarity. The compound’s three-dimensional structure allows it to interact with enantioselective proteins, influencing drug binding modes.
- Pyrrolidine derivatives, including benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride, have been investigated for their antiepileptic properties . The pyrrolidine ring’s unique features make it an interesting scaffold for developing novel treatments.
- Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride can serve as a building block in organic synthesis. Scientists have used it to construct more complex molecules via cyclocondensations and functionalization reactions .
Medicinal Chemistry and Drug Development
Neuroscience and Epilepsy Research
Organic Synthesis and Chemical Reactions
properties
IUPAC Name |
N-benzyl-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZOHQCWBRZKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2681300.png)
![1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2681302.png)
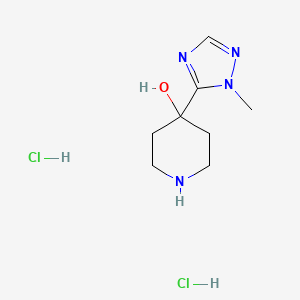

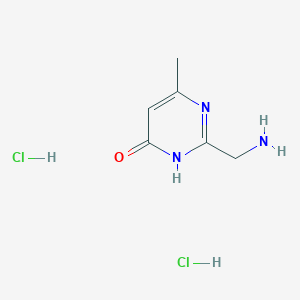
![3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2681307.png)
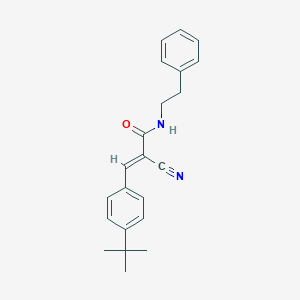
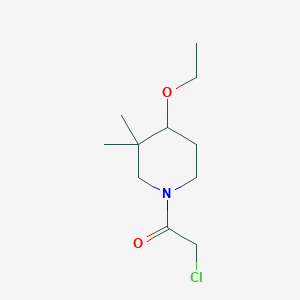

![N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2681314.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2681315.png)

